Bis[3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-1-yl] oxalate
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Overview
Description
3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE is a chemical compound with the molecular formula C14H16F3NO4 and a molecular weight of 319.28 g/mol . It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE typically involves the reaction of 3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process involves the following steps:
- Dissolution of 3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE in an appropriate solvent.
- Addition of oxalic acid to the solution.
- Stirring the mixture at a specific temperature and time to allow the reaction to proceed.
- Isolation and purification of the product through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of 3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while maintaining safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions
3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a reactant in the synthesis of various organic compounds and intermediates.
Biology: The compound is employed in biochemical studies to investigate its effects on biological systems.
Medicine: Research on its potential therapeutic applications, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(TRIFLUOROMETHYL)BENZYL BROMIDE: A related compound with similar structural features but different reactivity.
4-(TRIFLUOROMETHYL)BENZYL ALCOHOL: Another similar compound used in organic synthesis.
Uniqueness
3-[4-(TRIFLUOROMETHYL)BENZYL]PYRROLIDINE OXALATE is unique due to its specific combination of a pyrrolidine ring and a trifluoromethylbenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C26H26F6N2O4 |
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Molecular Weight |
544.5 g/mol |
IUPAC Name |
bis[3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-1-yl] oxalate |
InChI |
InChI=1S/C26H26F6N2O4/c27-25(28,29)21-5-1-17(2-6-21)13-19-9-11-33(15-19)37-23(35)24(36)38-34-12-10-20(16-34)14-18-3-7-22(8-4-18)26(30,31)32/h1-8,19-20H,9-16H2 |
InChI Key |
CAPSFRSRYJQZAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CC2=CC=C(C=C2)C(F)(F)F)OC(=O)C(=O)ON3CCC(C3)CC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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